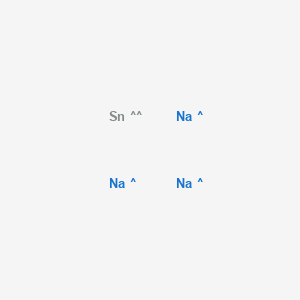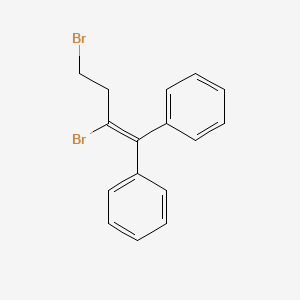
2-(Ethylsulfanyl)-1,3-benzoselenazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-1,3-benzoselenazole is an organoselenium compound that features a benzoselenazole ring substituted with an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1,3-benzoselenazole typically involves the reaction of 2-aminobenzeneselenol with ethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-1,3-benzoselenazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoselenazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzoselenazole derivatives.
Substitution: Halogenated or nitrated benzoselenazole compounds.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-1,3-benzoselenazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-1,3-benzoselenazole involves its interaction with biological molecules. The ethylsulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. The benzoselenazole ring can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various molecular pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)-1,3-benzoselenazole
- 2-(Ethylsulfanyl)-1,3-benzothiazole
- 2-(Ethylsulfanyl)-1,3-benzoxazole
Uniqueness
2-(Ethylsulfanyl)-1,3-benzoselenazole is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Propiedades
Número CAS |
38159-30-7 |
|---|---|
Fórmula molecular |
C9H9NSSe |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1,3-benzoselenazole |
InChI |
InChI=1S/C9H9NSSe/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3 |
Clave InChI |
VFTRETRNVMSOMY-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=CC=CC=C2[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





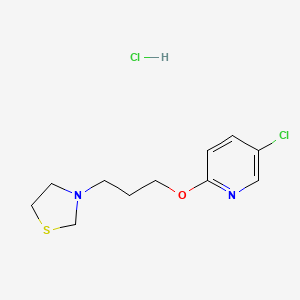
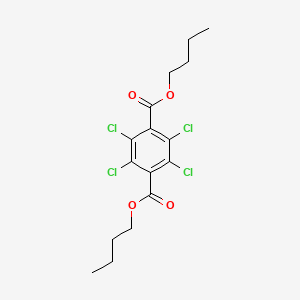




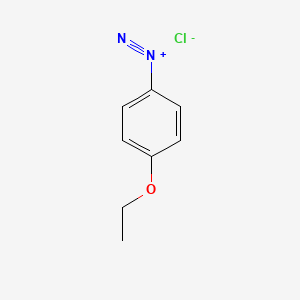
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
